N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide
Description
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide (Chemical formula: C₁₈H₁₄ClNOS₂, Molecular weight: 351.89 g/mol) is a thiophene-based carboxamide derivative characterized by a sulfanyl-methylphenyl substituent. Its structure comprises:
- A 2-thiophenecarboxamide backbone.
- A 4-chlorophenylsulfanylmethyl group attached to the para position of the phenyl ring.
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS2/c19-14-5-9-16(10-6-14)23-12-13-3-7-15(8-4-13)20-18(21)17-2-1-11-22-17/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFFZYQZNOXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-chlorophenyl sulfide, which is then reacted with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with five analogs, highlighting key structural differences and physicochemical properties:
Key Structural and Functional Differences
Sulfanyl vs. Sulfonyl/Sulfamoyl Linkers
- The target compound’s sulfanyl (-S-) linker provides moderate polarity and flexibility, whereas analogs with sulfonyl (-SO₂-) or sulfamoyl (-NHSO₂-) groups exhibit higher polarity, impacting solubility and hydrogen-bonding interactions.
Chlorine Substitution Patterns
- The 3,4-dichlorobenzyl substituent in increases lipophilicity and steric hindrance compared to the single 4-chlorophenyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
Steric Effects
Biological Activity
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 335.87 g/mol. The structural features include a thiophene ring and a chlorophenyl group, which are critical for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.87 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies suggest that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives containing thiophene moieties have shown effectiveness against various cancer cell lines.
Case Study:
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Inhibitory assays demonstrated that this compound could effectively inhibit specific kinases associated with tumor growth.
Table: Enzyme Inhibition Data
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its potential therapeutic applications.
Research Findings:
- The compound showed a significant reduction in reactive oxygen species (ROS) levels in treated cells.
- It enhanced the activity of endogenous antioxidant enzymes, suggesting a protective effect against oxidative damage.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Signal Transduction Pathways: By targeting key kinases, the compound disrupts signaling pathways essential for cancer cell survival.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Defense Activation: It enhances the body's natural antioxidant defenses, mitigating oxidative stress-related damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
